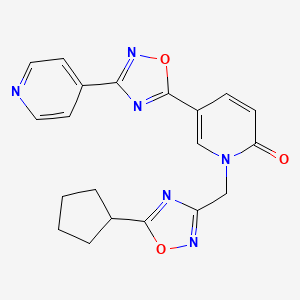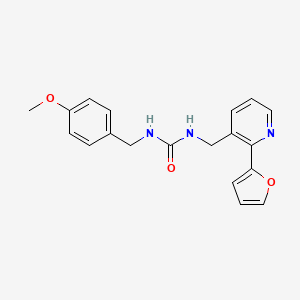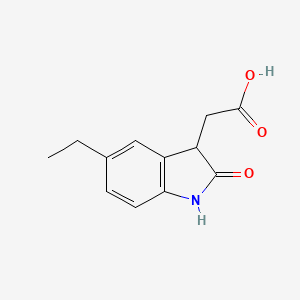![molecular formula C27H23N5O B2448923 N-(3-(3-méthyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phényl)-3,3-diphénylpropanamide CAS No. 891120-54-0](/img/structure/B2448923.png)
N-(3-(3-méthyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phényl)-3,3-diphénylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-3,3-diphenylpropanamide is a useful research compound. Its molecular formula is C27H23N5O and its molecular weight is 433.515. The purity is usually 95%.
BenchChem offers high-quality N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-3,3-diphenylpropanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-3,3-diphenylpropanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
- La recherche indique que les dérivés de ce composé présentent des propriétés anticancéreuses prometteuses. Ils peuvent interférer avec la croissance, la prolifération et la métastase des cellules cancéreuses . Des études supplémentaires sont nécessaires pour explorer les mécanismes spécifiques et les applications cliniques potentielles.
- Le composé et ses dérivés ont montré une activité antimicrobienne contre divers agents pathogènes. Il s’agit notamment des bactéries, des champignons et des virus. Les chercheurs étudient leur potentiel en tant que nouveaux agents antimicrobiens .
- Certains dérivés présentent des effets analgésiques (soulagement de la douleur) et anti-inflammatoires. Ces propriétés en font des candidats intéressants pour la gestion de la douleur et les affections liées à l’inflammation .
- L’activité antioxydante du composé pourrait protéger les cellules du stress oxydatif et des dommages. Les antioxydants jouent un rôle crucial dans le maintien de la santé globale et la prévention des maladies .
- Les dérivés agissent comme des inhibiteurs enzymatiques, notamment des inhibiteurs de l’anhydrase carbonique, des inhibiteurs de la cholinestérase, des inhibiteurs de la phosphatase alcaline, une activité anti-lipase et des inhibiteurs de l’aromatase. Ces enzymes sont impliquées dans divers processus physiologiques, et l’inhibition peut avoir des implications thérapeutiques .
- Certains dérivés présentent une activité antituberculeuse. La tuberculose reste un problème de santé mondiale, et de nouveaux agents sont nécessaires pour lutter contre les souches résistantes aux médicaments .
Activité anticancéreuse
Effets antimicrobiens
Propriétés analgésiques et anti-inflammatoires
Potentiel antioxydant
Inhibition enzymatique
Agents antituberculeux
En résumé, l’échafaudage de la 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine, représenté par ce composé, est prometteur dans la conception, la découverte et le développement de médicaments. Les chercheurs continuent d’explorer sa relation structure-activité et de mener des études de pharmacocinétique in silico et de modélisation moléculaire. Ces efforts visent à créer de nouveaux médicaments à orientation cible pour les maladies multifonctionnelles . Si vous avez besoin de plus de détails ou si vous avez d’autres questions, n’hésitez pas à demander ! 😊
Mécanisme D'action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been reported to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects . These activities suggest that the compound may interact with a variety of targets, including enzymes like carbonic anhydrase, cholinesterase, alkaline phosphatase, lipase, and aromatase .
Mode of Action
Based on its structural similarity to 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, it can be inferred that the compound may interact with its targets through hydrogen bond accepting and donating characteristics . This allows it to make specific interactions with different target receptors .
Biochemical Pathways
Given its potential pharmacological activities, it can be inferred that the compound may affect a variety of biochemical pathways associated with its targets, leading to downstream effects such as anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, and antiviral effects .
Pharmacokinetics
It is known that the compound is soluble in dmso and ethanol , which may influence its absorption and distribution
Result of Action
Based on its potential pharmacological activities, it can be inferred that the compound may exert a variety of effects at the molecular and cellular level, potentially leading to anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, and antiviral effects .
Action Environment
It is known that the compound has a melting point of 200°c , which may influence its stability under different environmental conditions
Analyse Biochimique
Biochemical Properties
The compound N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-3,3-diphenylpropanamide interacts with a variety of enzymes and receptors, showing versatile biological activities
Cellular Effects
It is known that triazole compounds can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that triazole compounds can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Propriétés
IUPAC Name |
N-[3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]-3,3-diphenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23N5O/c1-19-29-30-26-16-15-25(31-32(19)26)22-13-8-14-23(17-22)28-27(33)18-24(20-9-4-2-5-10-20)21-11-6-3-7-12-21/h2-17,24H,18H2,1H3,(H,28,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSTCSGQNTQVFSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1N=C(C=C2)C3=CC(=CC=C3)NC(=O)CC(C4=CC=CC=C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(4-Chlorophenyl)methyl]-1-[3-(trifluoromethyl)phenyl]guanidine](/img/structure/B2448842.png)

![3-((4-methyl-5-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2448844.png)
![N-(4-bromo-2-fluorophenyl)-2-({8-oxo-7-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}sulfanyl)acetamide](/img/structure/B2448845.png)
![6-ethoxy-3-(4-ethoxybenzoyl)-1-[(3-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2448847.png)

![N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-methylbenzamide](/img/structure/B2448851.png)


![2-{[1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)pyrrolidin-2-yl]methyl}-2H-1,2,3-triazole](/img/structure/B2448855.png)
![(7E)-7-(Hydroxymethylidene)-3-nitro-8,9,10,11-tetrahydroazepino[1,2-a]quinazolin-5-one](/img/structure/B2448858.png)


